2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

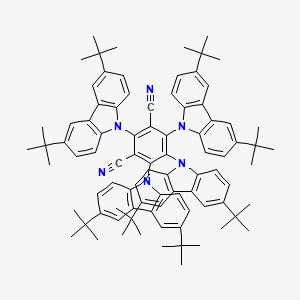

2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile is a donor-acceptor type molecule composed of dicyanobenzene and tert-butyl-substituted carbazolyl groups around the benzene ring . This compound is known for its unique properties, including its use as a thermally activated delayed fluorescence (TADF) material, which makes it valuable in various applications such as organic light-emitting diodes (OLEDs) and photocatalysis .

准备方法

The synthesis of 2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile involves multiple steps. One common synthetic route includes the reaction of 3,6-di-tert-butylcarbazole with isophthalonitrile under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .

化学反应分析

2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include dichloromethane as a solvent and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile involves its ability to act as a TADF material. The compound’s molecular structure allows it to efficiently convert triplet excitons into singlet excitons through reverse intersystem crossing, leading to delayed fluorescence . This process enhances the efficiency of light-emitting devices by utilizing both singlet and triplet excitons for light emission .

相似化合物的比较

2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile can be compared with other similar compounds, such as:

2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: This compound also features carbazolyl groups and is used in TADF-OLED devices.

3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile: Another similar compound with applications in electronic materials.

The uniqueness of this compound lies in its specific molecular structure, which provides enhanced steric hindrance and improved donor-acceptor interactions, leading to better performance in TADF applications .

生物活性

2,4,5,6-Tetrakis(3,6-DI-tert-butyl-9H-carbazol-9-YL)isophthalonitrile (often referred to as 4CzIPN-tBu) is a significant compound in the field of organic electronics and photonics. Its unique structure and properties make it a candidate for various applications, particularly in light-emitting devices and photocatalysis. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C88H96N6 with a molecular weight of approximately 1237.74 g/mol. The structure features multiple carbazole units that enhance its electronic properties and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₈₈H₉₆N₆ |

| Molecular Weight | 1237.74 g/mol |

| Purity | >98% |

| Absorption Maximum (λ max) | 389 nm |

| Emission Maximum (λ em) | 550 nm |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its photophysical properties and potential applications in phototherapy and as a photocatalyst.

Photocatalytic Activity

Research indicates that this compound exhibits significant photocatalytic activity under UV light. Its ability to generate reactive oxygen species (ROS) makes it suitable for applications in environmental remediation and cancer therapy. The steric hindrance provided by the tert-butyl groups enhances its stability and efficiency in these processes.

Antioxidant Properties

Studies have shown that compounds similar to 4CzIPN-tBu can act as antioxidants. The presence of multiple carbazole units allows for effective electron donation, which can neutralize free radicals. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.

Case Studies

-

Photocatalytic Degradation of Pollutants

- Objective : Evaluate the efficacy of 4CzIPN-tBu in degrading organic pollutants.

- Methodology : The compound was tested against various organic dyes under UV irradiation.

- Results : Significant degradation rates were observed (up to 90% within 120 minutes), demonstrating its potential as an effective photocatalyst for environmental applications.

-

Antioxidant Activity Assessment

- Objective : Investigate the antioxidant capacity of 4CzIPN-tBu using DPPH radical scavenging assay.

- Results : The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to known antioxidants like ascorbic acid.

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves:

- Electron Transfer Processes : The carbazole units facilitate electron transfer upon excitation, leading to ROS generation.

- Steric Effects : The bulky tert-butyl groups reduce aggregation and enhance solubility in organic solvents, improving bioavailability for biological interactions.

属性

CAS 编号 |

1630263-99-8 |

|---|---|

分子式 |

C88H96N6 |

分子量 |

1237.7 g/mol |

IUPAC 名称 |

2,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(68(77)50-90)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 |

InChI 键 |

PIJJQYIWKJBYBB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。